molecular formula C5H9N5 B1346154 5-Pyrrolidin-1-yl-2h-tetrazole CAS No. 6280-30-4

5-Pyrrolidin-1-yl-2h-tetrazole

Cat. No. B1346154
CAS RN: 6280-30-4
M. Wt: 139.16 g/mol
InChI Key: GINLRESSJFINLU-UHFFFAOYSA-N
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Description

5-Pyrrolidin-1-yl-2h-tetrazole is a compound with the molecular formula C5H9N5 . It has been used as an organocatalyst in the preparation of enantioselective chiral 1,2-oxazines from achiral ketones via an intramolecular Wittig reaction . It has also been used to synthesize diastereoselective Michael addition products by the addition of aliphatic aldehydes to β-nitrostyrene .


Synthesis Analysis

The synthesis of (S)- and ®-5-Pyrrolidin-2-yl-1H-tetrazoles has been discussed in several papers . These compounds have been used as organocatalysts and their synthesis methods have been summarized. The general reaction mechanism and subsequent analysis of each reaction type for which they have proved to be efficient catalytic species have also been discussed .


Molecular Structure Analysis

The molecular structure of 5-Pyrrolidin-1-yl-2h-tetrazole is characterized by a molecular formula of C5H9N5 and an average mass of 139.158 Da .


Chemical Reactions Analysis

5-Pyrrolidin-2-yl-1H-tetrazole has been used as an organocatalyst in various chemical reactions . For instance, it has been used in the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Pyrrolidin-1-yl-2h-tetrazole include a molecular formula of C5H9N5, an average mass of 139.158 Da, and a monoisotopic mass of 139.085800 Da .

Scientific Research Applications

Organocatalysis Enhancement 5-Pyrrolidin-1-yl-2h-tetrazole has shown notable applications in enhancing the efficiency of organocatalysis. For instance, it has been utilized in the development of silica-supported catalysts for continuous-flow aldol reactions, demonstrating good stereoselectivities, complete conversion efficiencies, and the long-term stability of the packing material (Bortolini et al., 2012). Similarly, its use as a novel and enantioselective organocatalyst for aldol reactions between acetone and various aldehydes has shown superior enantioselectivity compared to existing organocatalysts, highlighting its potential in asymmetric synthesis (Tong et al., 2008).

Synthesis and Characterization The compound has been synthesized through a concise approach developed from Cbz-L-proline, indicating its derivation and potential in stereoselective organic reactions (Wei, 2012). Research also delves into the synthesis of substituted 5-(Pyrrolidin-2-yl)tetrazoles and their application in asymmetric Biginelli reactions, which underscores its versatility in synthesizing diverse organic compounds (Wu et al., 2009).

Molecular Interaction Studies The compound plays a role in molecular interaction studies, such as in the synthesis of copper complexes with pyridyl–tetrazole ligands, exploring their DNA-binding and antioxidant properties. This research indicates its potential in bioinorganic chemistry, particularly in the design of metal complexes with specific biological activities (Reddy et al., 2016).

Advanced Material Development In addition to its applications in chemistry and biochemistry, 5-Pyrrolidin-1-yl-2h-tetrazole is also explored in the development of advanced materials. For example, its integration into the fabrication of a monolithic flow microreactor for asymmetric aldol reactions in eco-friendly solvent conditions demonstrates its utility in green chemistry and sustainable processes (Greco et al., 2016).

Safety And Hazards

The safety data sheet for ®-5-(pyrrolidin-2-yl)-1H-tetrazole suggests that it should be handled with care to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of research on 5-Pyrrolidin-1-yl-2h-tetrazole could involve its use in the synthesis of various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology . For instance, it could be used in the synthesis of benz[g]indolizidine derivatives .

properties

IUPAC Name

5-pyrrolidin-1-yl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-4-10(3-1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINLRESSJFINLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279036
Record name 5-pyrrolidin-1-yl-2h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrrolidin-1-yl-2h-tetrazole

CAS RN

6280-30-4
Record name NSC11109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-pyrrolidin-1-yl-2h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Brandstätter - 2010 - core.ac.uk
Since their discovery in 1976 sigma receptors–initially proposed as a subtype of opioid receptor–and their physiological role have been investigated extensively; several reviews …
Number of citations: 0 core.ac.uk

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